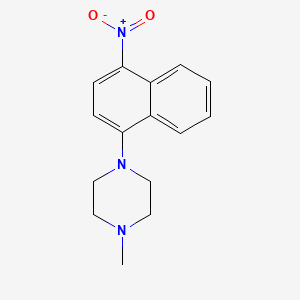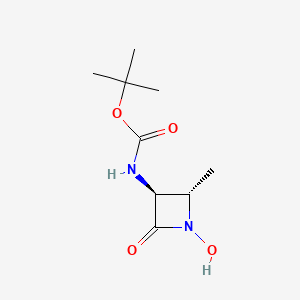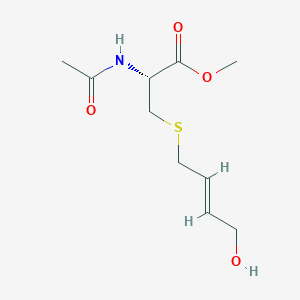
IODOACETIC ACID-D3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iodoacetic Acid-D3 is a derivative of acetic acid . It is a toxic compound, like many alkyl halides, because it is an alkylating agent . It reacts with cysteine residues in proteins and is often used to modify SH-groups to prevent the re-formation of disulfide bonds after the reduction of cystine residues to cysteine during protein sequencing .
Synthesis Analysis
Iodoacetic Acid is a water disinfection byproduct (DBP) formed by reactions between oxidizing disinfectants and iodide . In vitro studies have indicated that IAA is one of the most cyto- and genotoxic DBPs .
Molecular Structure Analysis
The molecular formula of Iodoacetic Acid-D3 is ICD2COOD . The molecular weight is 188.97 .
Chemical Reactions Analysis
Iodoacetamide (IAA) and iodoacetate (IA) have frequently been used to inhibit glycolysis, since these compounds are known for their ability to irreversibly inhibit the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) .
Physical And Chemical Properties Analysis
The chemical formula of Iodoacetic Acid-D3 is C2H3IO2 . The molar mass is 185.948 g·mol−1 .
Mechanism of Action
Safety and Hazards
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for IODOACETIC ACID-D3 involves the conversion of a starting material into the final product through a series of chemical reactions.", "Starting Materials": [ "Deuterated acetic acid", "Iodine", "Hydrogen peroxide", "Sodium hydroxide", "Sulfuric acid" ], "Reaction": [ "Step 1: Deuterated acetic acid is reacted with iodine in the presence of sulfuric acid to form iodoacetic acid-D3.", "Step 2: The iodoacetic acid-D3 is then oxidized with hydrogen peroxide in the presence of sodium hydroxide to form iodoacetic acid-D3 peroxide.", "Step 3: The iodoacetic acid-D3 peroxide is then hydrolyzed with sodium hydroxide to form iodoacetic acid-D3." ] } | |
CAS RN |
1219799-36-6 |
Product Name |
IODOACETIC ACID-D3 |
Molecular Formula |
C2D3IO2 |
Molecular Weight |
188.97 |
synonyms |
IODOACETIC ACID-D3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![ethyl (2Z)-2-[(3-nitrophenyl)hydrazono]-3-oxobutanoate](/img/structure/B1148836.png)

